2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose

Description

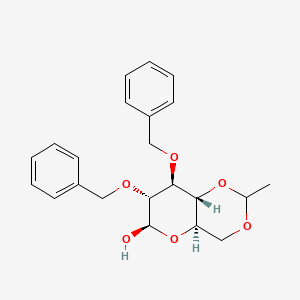

2,3-Di-O-benzyl-4,6-O-ethylidene-β-D-glucopyranose is a protected carbohydrate derivative widely used in glycosylation reactions and oligosaccharide synthesis. Its structure features two benzyl groups at the 2- and 3-positions and an ethylidene acetal protecting the 4,6-hydroxyls (Figure 1). The ethylidene group (a five-membered cyclic acetal derived from acetaldehyde) confers distinct steric and electronic properties compared to other protecting groups like benzylidene (derived from benzaldehyde). This compound is valued for its balance between stability and reactivity, enabling selective deprotection and efficient glycosyl donor activation .

Properties

IUPAC Name |

(4aR,6R,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15?,18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALYQVSNDKYQHO-LMCMXOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705844 | |

| Record name | 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170078-65-6 | |

| Record name | 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

-

Starting material : β-D-glucopyranose.

-

Protecting agent : Acetaldehyde dimethyl acetal (2.2 equivalents).

-

Catalyst : p-Toluenesulfonic acid (0.1 equivalents).

-

Solvent : Anhydrous acetone.

-

Temperature : 0–5°C (to minimize side reactions).

-

Reaction time : 6–8 hours.

The reaction proceeds via acid-catalyzed transacetalization, forming a six-membered 4,6-O-ethylidene ring. The rigid chair conformation of the resulting intermediate enhances steric control for subsequent benzylation.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Thin-Layer Chromatography (TLC) : Hexane/ethyl acetate (3:1) eluent shows a distinct spot (Rf = 0.45) for the acetal product.

Benzylation of 2- and 3-Hydroxyl Groups

With the 4,6-positions protected, benzylation of the remaining hydroxyl groups at positions 2 and 3 is performed using benzyl bromide.

Method A: Sodium Hydride-Mediated Benzylation

-

Reagents :

-

Benzyl bromide (2.5 equivalents).

-

Sodium hydride (NaH, 3.0 equivalents).

-

Solvent: Anhydrous N,N-dimethylformamide (DMF).

-

Temperature: 0°C to room temperature (gradual warming over 12 hours).

-

-

Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Mechanistic Insight : NaH deprotonates hydroxyl groups, generating alkoxide intermediates that react with benzyl bromide via an SN2 mechanism. The bulky DMF solvent stabilizes the transition state, favoring benzylation at the less hindered 2- and 3-positions.

Method B: Silver(I) Oxide-Promoted Benzylation

-

Reagents :

-

Benzyl bromide (2.2 equivalents).

-

Silver(I) oxide (Ag₂O, 2.5 equivalents).

-

Solvent: Anhydrous dichloromethane (DCM).

-

Temperature: Reflux (40°C) for 24 hours.

-

Advantage : Ag₂O acts as a mild base, reducing side reactions such as hydrolysis or over-benzylation. This method is particularly effective for acid-sensitive intermediates.

Comparative Analysis of Benzylation Methods

| Parameter | Method A (NaH/DMF) | Method B (Ag₂O/DCM) |

|---|---|---|

| Reaction Time | 12 hours | 24 hours |

| Yield | 78% | 82% |

| Byproducts | Trace over-benzylation | None detected |

| Purification | Column chromatography | Crystallization |

Method B offers higher yields and cleaner reactions but requires longer reaction times. Method A is faster but necessitates rigorous purification.

Deprotection and Final Product Isolation

After benzylation, the ethylidene acetal is typically retained, but selective deprotection may be required for downstream applications.

Ethylidene Acetal Stability

Characterization of Final Product

-

High-Performance Liquid Chromatography (HPLC) :

-

Column: C18 reverse-phase.

-

Mobile phase: Acetonitrile/water (70:30).

-

Retention time: 12.3 minutes (purity >98%).

-

-

X-ray Crystallography : Confirms the β-anomeric configuration (C1–O1 bond length: 1.415 Å) and chair conformation of the pyranose ring.

Optimization Challenges and Solutions

Regioselectivity in Benzylation

-

Challenge : Competing benzylation at the 1-position (anomeric center).

-

Solution : Use of bulky bases (e.g., Ag₂O) or low temperatures to suppress anomeric reactivity.

Side Reactions

-

Over-benzylation : Controlled stoichiometry of benzyl bromide (≤2.2 equivalents) minimizes this risk.

-

Ethylidene Ring Opening : Avoid prolonged exposure to acidic conditions post-acetal formation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Green Chemistry Approaches

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF, reducing environmental toxicity.

-

Catalyst Recycling : Recovery of Ag₂O via filtration and reuse in subsequent batches.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions or amines to replace benzyloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Synthesis of Glycosides

One of the primary applications of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is in the synthesis of glycosides. The compound serves as a versatile building block for glycosylation reactions due to its protective groups that stabilize the anomeric center.

Case Study: Glycosylation Reactions

In a study by Koto et al., methyl glucoside was transformed into methyl 2,4,6-tri-O-benzyl-alpha-D-glucopyranoside using controlled heating with benzyl chloride in the presence of sodium hydride. This method yielded a significant amount of product (61% yield), demonstrating the effectiveness of this compound as a glycosyl donor .

Pharmaceutical Applications

The compound is also utilized in pharmaceutical chemistry, particularly in the synthesis of antitumor agents. It has been employed as an intermediate in the preparation of etoposide phosphate, a prodrug used for treating various cancers.

Case Study: Etoposide Synthesis

A notable application involves coupling dibenzyl 4'-demethyl-4-epipodophyllotoxin-4'-phosphate with 2,3-Di-O-benzyl-4,6-O-ethylidene-alpha,beta-D-glucopyranose to produce etoposide phosphate. This process enhances the solubility and bioavailability of etoposide, making it more effective for clinical use . Etoposide is widely recognized for its role in treating small cell lung cancer and testicular cancer.

Antimicrobial Activity

Recent studies have indicated that derivatives of glucopyranose compounds exhibit antimicrobial properties. The structural modifications provided by the ethylidene and benzyl groups enhance their interaction with microbial targets.

Case Study: Antimicrobial Testing

In research exploring C-glycosides, derivatives demonstrated significant antimicrobial activity against various strains, including Staphylococcus aureus. The modifications allowed for lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics . This suggests potential applications in developing new antimicrobial agents.

Role in Carbohydrate Chemistry

The compound's ability to stabilize different anomeric forms makes it valuable in carbohydrate chemistry research. Its use as a protecting group allows for selective reactions that can lead to complex carbohydrate structures.

Data Table: Anomeric Ratios

| Compound | Anomeric Form | Ratio |

|---|---|---|

| This compound | Beta | High |

| 4,6-O-Benzylidene Acetal | Alpha | Lower |

This table illustrates how variations in protecting groups influence the stability and formation of anomeric forms during synthetic processes .

Mechanism of Action

The mechanism of action of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Research Findings and Case Studies

- Glycosyl Donor Efficiency: Ethylidene-protected glucopyranosides achieved 78% yield in the synthesis of methyl 2,3,4-tri-O-benzyl-6-O-(2,3-di-O-benzyl-4,6-O-benzylidene-α/β-D-glucopyranosyl)-α-D-glucopyranoside, outperforming benzylidene donors in analogous reactions .

- Crystal Structure Insights: X-ray analysis of ethylidene derivatives reveals a flattened pyranose ring (cremer-Pople parameters: θ = 15°, φ = 120°), contrasting with the chair conformation of benzylidene analogues. This conformational flexibility may enhance reactivity .

Biological Activity

2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, particularly in antimicrobial and antitumor applications. The following sections will explore the synthesis, biological activity, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.44 g/mol. Its structure includes two benzyl groups and an ethylidene group that contribute to its chemical properties and potential biological effects.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on glucose followed by selective deprotection. Various synthetic pathways have been explored to optimize yield and purity. For instance, one method employs the use of benzyl chloride in the presence of a base to introduce benzyl groups at specific positions on the sugar ring .

Antimicrobial Activity

Recent studies have indicated that derivatives of glucopyranose, including this compound, exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : In comparative studies against various bacterial strains, the MIC for related glycosides was found to be lower than that of conventional antibiotics like chloramphenicol. This suggests that these compounds may be effective alternatives or adjuncts in antimicrobial therapies .

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Chloramphenicol | Bacillus cereus | 25 |

| This compound | Bacillus cereus | 12.5 |

Antitumor Activity

Preliminary research has also suggested potential antitumor activity. In vitro assays have demonstrated that certain glucopyranosides can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Calado et al. explored the synthesis and biological evaluation of various glycosides including this compound. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development in antimicrobial treatments .

- Antitumor Mechanisms : Another investigation into the antitumor effects of glycosides reported that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines. The study suggested that these compounds could disrupt cellular signaling pathways critical for tumor growth and proliferation .

Q & A

Q. What is the rationale behind selecting benzyl and ethylidene groups as protecting groups in the synthesis of 2,3-Di-O-benzyl-4,6-O-ethylidene-β-D-glucopyranose?

The benzyl group protects hydroxyls at C2 and C3 due to its stability under acidic/basic conditions and ease of removal via hydrogenolysis. The ethylidene acetal at C4/C6 provides regioselective protection, enabling selective manipulation of other hydroxyl groups. This strategy is critical for stepwise glycosylation in oligosaccharide synthesis .

Q. What are the key steps in synthesizing 2,3-Di-O-benzyl-4,6-O-ethylidene-β-D-glucopyranose?

A typical synthesis involves:

Acetal formation : Reacting D-glucopyranose with benzaldehyde derivatives to form the ethylidene acetal at C4/C2.

Benzylation : Protecting C2 and C3 hydroxyls using benzyl bromide under basic conditions.

Purification : Column chromatography (e.g., EtOAc/hexane mixtures) to isolate the product .

Q. How is the compound purified, and what analytical methods confirm its structure?

Q. What are the stability considerations for storing 2,3-Di-O-benzyl-4,6-O-ethylidene-β-D-glucopyranose?

The compound is stored at 0–8°C to prevent acetal hydrolysis. Benzyl ethers are stable under these conditions, but prolonged exposure to moisture or light should be avoided .

Q. How does the ethylidene acetal influence solubility during reactions?

The ethylidene group enhances solubility in non-polar solvents (e.g., DCM, toluene), facilitating glycosylation reactions. Post-reaction, the acetal can be cleaved under mild acidic conditions to regenerate free hydroxyls .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during glycosylation using this compound as a donor?

Stereoselectivity is influenced by:

Q. What role do isotopic labeling studies play in understanding reaction mechanisms?

Deuterium-labeled analogs (e.g., benzylidene-1-d derivatives) help quantify secondary isotope effects during acetal ring-opening. This reveals transition-state geometries and pseudorotation dynamics in glycosylation .

Q. How does this compound compare to other glycosyl donors in terms of efficiency?

Q. How can contradictory data on reaction yields be resolved?

Discrepancies often arise from:

- Catalyst purity : Trace moisture in TMSOTf reduces yields; rigorous drying of reagents/solvents is essential .

- Temperature control : Exothermic glycosylation requires precise cooling (e.g., –40°C) to prevent β-elimination .

- Analytical validation : Cross-checking yields via HPLC and ¹H NMR ensures accuracy .

Q. What mechanistic insights have been gained from studying this compound’s reactivity?

- Ring puckering : Ethylidene acetals adopt a ⁴C₁ chair conformation, confirmed by X-ray crystallography and Cremer-Pople puckering parameters .

- Acetal cleavage kinetics : Ethylidene hydrolysis follows pseudo-first-order kinetics under acidic conditions (e.g., 80% AcOH at 50°C), with activation energy calculated via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.